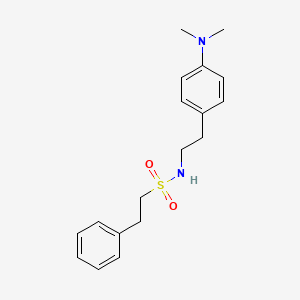

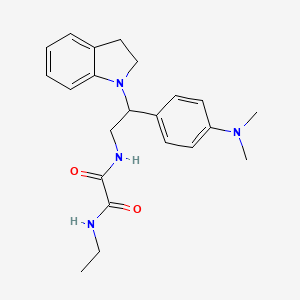

N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(dimethylamino)phenyl]ethanol”, also known as “4-(Dimethylamino)phenethyl alcohol”, is a more effective accelerator than N,N-dimethyl-p-toluidine (TD) for bone cement curing . It has the molecular formula C10H15NO .

Synthesis Analysis

While the specific synthesis process for “N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide” is not available, a related compound, “isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines”, has been synthesized as precursors for a new class of nonlinear optical chromophores .

Scientific Research Applications

Antimicrobial and Antifungal Activity

N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide and its derivatives have shown significant antimicrobial and antifungal activities. A study synthesized a series of compounds related to this chemical structure, evaluating their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The compounds exhibited potent activity, with some showing higher efficacy than reference drugs, suggesting their potential use in developing new antimicrobial agents (Ghorab et al., 2017).

Molecular Docking and Bioassay Studies

Another research focus is on the molecular docking and bioassay studies of N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide derivatives as cyclooxygenase-2 inhibitors. These studies have provided insights into the compound's interaction within the active site of the enzyme, comparing it with reference compounds like celecoxib. Although one specific compound did not show inhibition potency for cyclooxygenase-1 or -2 enzymes, the structural analyses contribute to the understanding of molecular interactions and the design of enzyme inhibitors (Al-Hourani et al., 2016).

Sensing Applications

The compound's derivatives have also been utilized in sensing applications, for example, in detecting moisture, warfare agents like phosgene, and metal ions such as Cu2+ and Fe3+. The ability of these molecules to change color in the presence of specific analytes demonstrates their potential as multifunctional sensors. Such applications are valuable in environmental monitoring and safety measures (Kaushik et al., 2021).

Synthetic Technology

N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide serves as an important intermediate in organic synthesis, applicable in the pharmaceutical, pesticide, and chemical industries. Research into its synthetic methodologies aims to optimize production processes, reducing costs and environmental impacts. This includes finding more efficient reaction conditions and solvents to achieve high yields of target compounds (Wang Ling-ya, 2015).

Nonlinear Optical Properties

The compound and its derivatives have been studied for their second-order nonlinear optical properties. Modifications to its structure, such as introducing electron-donating or withdrawing groups, can influence its optical behaviors. These properties are crucial for applications in optoelectronic devices, including laser technologies and optical communication systems. Understanding these properties facilitates the design of materials with specific optical characteristics (Shi et al., 2012).

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-20(2)18-10-8-17(9-11-18)12-14-19-23(21,22)15-13-16-6-4-3-5-7-16/h3-11,19H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVCOWPRGSLNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)-2-phenylethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2716144.png)

![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2716146.png)

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)

![5-Oxo-5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2716151.png)

![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)

![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)

![N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2716160.png)

![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)